molecular formula C11H11BrO B3287207 4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 84092-73-9

4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3287207
CAS No.: 84092-73-9
M. Wt: 239.11 g/mol
InChI Key: VAHBZMKDYYNRLF-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 84092-73-9) is a brominated dihydroindenone derivative with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its use as a key synthetic intermediate for the development of more complex molecular structures. The bromine atom at the 4-position makes it an excellent substrate for various cross-coupling reactions, enabling researchers to functionalize the core scaffold and explore structure-activity relationships. The dihydroindenone core is of significant interest in kinase inhibitor research. Planar structures with specific hydrogen-bonding capabilities are fundamental features of kinase inhibitors that target the ATP-binding pocket . While this specific dimethyl derivative is a functionalization-ready intermediate, the closely related 5,7-dimethoxy analogue has been identified as a core structure capable of making the requisite hydrogen bonds to the kinase hinge region, with bromination serving as a critical initial step for further derivatization to create potent and specific inhibitors . This compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5,7-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-6-5-7(2)11(12)8-3-4-9(13)10(6)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHBZMKDYYNRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)CC2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 4 Bromo 5,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Transformations Involving the Carbonyl Group

The ketone functionality in 4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is a key site for a variety of chemical transformations, including nucleophilic additions, reactions at the α-carbon following enolization, and reductions to the corresponding alcohol.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of indanones provides a powerful method for the introduction of alkyl, aryl, or vinyl groups, resulting in the formation of tertiary alcohols. For instance, the reaction of a Grignard reagent with this compound would proceed via nucleophilic attack on the carbonyl carbon, followed by protonation during aqueous workup to yield the corresponding tertiary alcohol.

Wittig Reaction: The Wittig reaction offers a route to convert the carbonyl group into a carbon-carbon double bond. This reaction involves a phosphonium (B103445) ylide, which reacts with the ketone to form an alkene. The use of different ylides allows for the introduction of a variety of substituted methylene (B1212753) groups at the 1-position of the indanone core.

Enolization and α-Functionalization

The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enolate intermediate under basic conditions. This enolate can then react with various electrophiles, leading to functionalization at the C2 position.

α-Halogenation: A notable example of α-functionalization is the bromination of 4-chloro-1-indanone, which occurs at the cyclopentanone ring to produce mono- and dibromo derivatives. This suggests that this compound could undergo similar α-halogenation reactions, introducing an additional halogen at the C2 position, which can serve as a handle for further synthetic modifications.

Reductions to Indanols

The reduction of the carbonyl group in this compound to a hydroxyl group yields the corresponding 4-bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-ol. This transformation can be achieved using various reducing agents.

Hydride Reductions: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent capable of reducing a wider range of functional groups. The choice of reagent would depend on the desired selectivity and the presence of other functional groups in the molecule. The reduction of 2-oximino-1-indanone with LiAlH₄ has been shown to yield the corresponding 2-amino-1-indanol.

Reactions of the Bromo-Substituent

The bromo-substituent on the aromatic ring of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and other coupled systems. The bromo-substituent at the C4 position of the indanone serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. A highly efficient ligand-free Suzuki-Miyaura coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids has been reported, achieving excellent yields. This methodology is expected to be directly applicable to this compound for the synthesis of 4-aryl-substituted indanones.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/TBABK₂CO₃PEG400110198
24-Tolylboronic acidPd(OAc)₂/TBABK₂CO₃PEG400110195
34-Methoxyphenylboronic acidPd(OAc)₂/TBABK₂CO₃PEG4001101.592
43,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂/TBABK₂CO₃PEG400110196

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance and is a viable method for the arylation or alkylation of the indanone core at the C4 position.

Murahashi Coupling: This reaction employs organolithium reagents as coupling partners. While highly reactive, recent advancements have improved the selectivity and functional group tolerance of the Murahashi coupling, making it a potential route for derivatization.

Other palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) are also expected to be applicable to this compound, providing access to a wide range of derivatives with alkynyl, aryl, and amino substituents at the C4 position.

Conversion to Other Halogenated Derivatives or Organometallic Reagents

The bromo-substituent can be transformed into other functional groups, further expanding the synthetic utility of the indanone scaffold.

Lithium-Halogen Exchange: The treatment of aryl bromides with strong organolithium bases, such as n-butyllithium or tert-butyllithium, can lead to a lithium-halogen exchange, generating a highly reactive aryllithium species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C4 position. This method provides a powerful alternative to cross-coupling reactions for the functionalization of the aromatic ring.

Reactivity of the Aromatic and Alicyclic Ring Systems

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and structural motifs. The molecule possesses a substituted aromatic ring and a five-membered alicyclic ring containing a ketone and benzylic carbons, each offering distinct sites for chemical modification.

Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

The benzene (B151609) ring of this compound is substituted with a bromine atom, two methyl groups, and an acyl group as part of the fused ring system. These substituents significantly influence the electron density of the aromatic ring and direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of EAS reactions. Substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. unizin.org

Methyl groups (-CH₃): These are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. unizin.org They donate electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate formed during the substitution. Methyl groups are ortho- and para-directors.

Bromo group (-Br): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, making the ring less reactive than benzene. However, they are ortho- and para-directing because their lone pairs of electrons can be donated to the ring through resonance, which helps to stabilize the ortho and para transition states. reddit.com

Acyl group (part of the indanone structure): The carbonyl group of the indanone is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less susceptible to electrophilic attack. Acyl groups are meta-directors.

SubstituentPositionElectronic EffectDirecting Effect
BromoC-4Deactivating (Inductive), Donating (Resonance)Ortho, Para
MethylC-5Activating (Inductive, Hyperconjugation)Ortho, Para
MethylC-7Activating (Inductive, Hyperconjugation)Ortho, Para
Acyl (ketone)FusedDeactivating (Inductive, Resonance)Meta

Considering the combined effects, the C-6 position is ortho to the C-5 methyl group and meta to the C-7 methyl group and the bromo group. The directing influences of the present substituents suggest that electrophilic attack at the C-6 position is the most likely outcome, should the reaction conditions be forcing enough to overcome the deactivating nature of the acyl and bromo groups.

Functionalization at the 2- and 3-Positions of the Dihydroindene Moiety

The five-membered ring of the dihydroindene moiety offers additional sites for functionalization, primarily at the α-carbon (C-2) and the benzylic carbon (C-3).

Reactivity at the α-Carbon (C-2):

The carbon atom adjacent to the carbonyl group (C-2) is acidic and can be deprotonated by a suitable base to form an enolate. The formation of this enolate is a key step in a variety of reactions that lead to the formation of new carbon-carbon or carbon-heteroatom bonds at this position. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in this symmetrical ketone, only one enolate is possible.

Common reactions involving the enolate at the C-2 position include:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to introduce an alkyl group at the C-2 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation.

Halogenation: In the presence of a base, the enolate can react with halogens (e.g., Br₂) to introduce a halogen atom at the C-2 position. Under acidic conditions, halogenation can also occur via the enol tautomer.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Reactivity at the Benzylic Carbon (C-3):

The C-3 position is a benzylic carbon, which is a carbon atom directly attached to a benzene ring. This position is known to be particularly reactive. chemistrysteps.comyoutube.com The stability of benzylic radicals, carbocations, and carbanions, due to resonance delocalization with the aromatic ring, facilitates a range of transformations at this site.

Potential reactions at the C-3 position include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), a bromine atom can be introduced at the benzylic C-3 position.

Oxidation: Strong oxidizing agents can potentially oxidize the C-3 position. However, the presence of the adjacent carbonyl group might complicate this reaction.

The interplay of reactivity at the C-2 and C-3 positions allows for a diverse range of derivatization pathways for the this compound scaffold.

Stereochemical Considerations in Derivatization Processes

The introduction of new substituents at the C-2 and C-3 positions of the this compound ring can lead to the formation of stereocenters. When a substituent is introduced at the C-2 or C-3 position, that carbon atom can become chiral, leading to the possibility of enantiomers and diastereomers.

For instance, in an alkylation reaction at the C-2 position, the introduction of an alkyl group creates a stereocenter. If the reaction is not stereocontrolled, a racemic mixture of the two enantiomers will be formed. The development of asymmetric catalytic methods for the functionalization of ketones is an active area of research, aiming to control the stereochemical outcome of such reactions.

If a second substituent is introduced, for example at the C-3 position, a second stereocenter is created. This can result in the formation of diastereomers (e.g., cis and trans isomers with respect to the plane of the five-membered ring). The relative stereochemistry of these two new centers can sometimes be controlled by the reaction conditions and the nature of the reagents used. For example, the delivery of a reagent to the enolate at C-2 can be influenced by the steric bulk of existing substituents on the indanone framework, leading to a preferential formation of one diastereomer over another.

The stereochemical outcome of reactions on the dihydroindene ring is a critical consideration in the synthesis of complex molecules where the three-dimensional arrangement of atoms is crucial for their function.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Bromo 5,7 Dimethyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one. Based on its structure, a set of predictable signals would be expected.

Aromatic Region: A single proton attached to the aromatic ring (at position 6) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding methyl groups and the bromine atom.

Aliphatic Region: The five-membered ring contains two methylene (B1212753) groups (–CH₂–) at positions 2 and 3. These protons are adjacent to each other and would likely appear as two distinct triplets, following the n+1 rule for spin-spin splitting. The protons at C2 would be split by the two protons at C3, and vice-versa.

Methyl Region: Two separate singlets would be anticipated for the two methyl groups (at positions 5 and 7). They appear as singlets because their protons are not coupled to any adjacent protons. Their distinct chemical shifts would confirm their different positions on the aromatic ring.

Table 1: Predicted ¹H NMR Signals for this compound

Proton(s) Expected Chemical Shift (ppm) Range Expected Multiplicity Notes
H-6 (Aromatic)~7.0 - 7.5Singlet (s)Lone aromatic proton.
H-2 (Methylene)~2.6 - 3.0Triplet (t)Coupled to H-3 protons.
H-3 (Methylene)~3.0 - 3.4Triplet (t)Coupled to H-2 protons.
C5-CH₃ (Methyl)~2.2 - 2.5Singlet (s)Aromatic methyl group.
C7-CH₃ (Methyl)~2.2 - 2.5Singlet (s)Aromatic methyl group.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, a total of 11 distinct signals would be expected, corresponding to each unique carbon atom in the structure.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) would exhibit the most downfield chemical shift, typically in the range of 190-210 ppm. libretexts.org

Aromatic Carbons: Six signals would be expected for the six carbons of the benzene (B151609) ring. The chemical shifts would vary depending on the substituent attached (bromine, methyl groups, or fusion to the five-membered ring). Quaternary carbons (those without attached protons) generally show weaker signals. compoundchem.com

Aliphatic Carbons: The two methylene carbons (C2 and C3) of the five-membered ring would appear in the aliphatic region of the spectrum.

Methyl Carbons: The two methyl group carbons would produce two distinct signals in the upfield region of the spectrum, typically below 30 ppm. compoundchem.com

Table 2: Predicted ¹³C NMR Signals for this compound

Carbon(s) Expected Chemical Shift (ppm) Range Notes
C=O190 - 210Ketone carbonyl. libretexts.org
Aromatic C-Br110 - 125Carbon bearing bromine.
Aromatic C-CH₃135 - 145Carbons bearing methyl groups.
Other Aromatic C120 - 150Remaining aromatic carbons.
Aliphatic -CH₂-25 - 40Methylene carbons in the five-membered ring.
-CH₃15 - 25Methyl carbons.

To confirm the assignments from 1D NMR and piece together the molecular structure, a suite of 2D NMR experiments is essential. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. omicsonline.org For the target molecule, a key cross-peak would be observed between the signals of the C2 and C3 methylene protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. omicsonline.org It would be used to definitively assign the protonated carbons, for example, linking the aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is valuable for determining stereochemistry and conformation. For this molecule, a NOESY experiment could show a correlation between the protons of the C5-methyl group and the aromatic proton at C6, confirming their spatial proximity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound. manifoldapp.org

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹. libretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the conjugated ketone carbonyl group is expected. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber, likely in the 1685-1700 cm⁻¹ region. wpmucdn.com

C=C Stretching: Aromatic ring C=C stretching vibrations would produce one or more bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-Br Stretching: The vibration of the carbon-bromine bond would result in an absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Range Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
Ketone C=O Stretch1685 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-Br Stretch600 - 800Medium-Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The parts of a molecule that absorb light in this region are known as chromophores. pressbooks.pub

For this compound, the chromophore is the conjugated system comprising the aromatic ring and the ketone group. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. Two main types of transitions would be expected:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation of the indenone system influences the precise wavelength of maximum absorbance (λ_max). utoronto.ca

n → π transitions:* This involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower-energy transitions and result in a weaker absorption band at a longer wavelength compared to the π → π* transitions. masterorganicchemistry.com

The presence of substituents like the bromine atom and methyl groups on the aromatic ring can cause slight shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Analysis of Electronic Transitions and Conjugation

The electronic transitions of this compound are dictated by the conjugated system comprising the benzene ring and the α,β-unsaturated ketone. The chromophore in this molecule is the indenone system, where the carbonyl group is in conjugation with the aromatic ring. This extended π-system is responsible for the molecule's absorption of ultraviolet-visible (UV-Vis) radiation.

Typically, compounds with such conjugated systems exhibit two main types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur at shorter wavelengths, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and occur at longer wavelengths, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The substituents on the aromatic ring, namely the bromine atom and the two methyl groups, are expected to modulate the energy and intensity of these transitions. The methyl groups, being electron-donating, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will influence the electron density within the conjugated system, leading to shifts in the absorption maxima (λmax) compared to the unsubstituted 2,3-dihydro-1H-inden-1-one. Detailed experimental UV-Vis spectroscopic data for this compound is required to precisely determine the λmax values and molar absorptivities for these transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₁BrO), the molecular ion peak [M]⁺ would be expected to appear as a doublet due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

McLafferty rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral molecule.

Loss of substituents: Fragmentation involving the loss of the bromine atom or methyl groups from the aromatic ring.

A detailed analysis of the mass spectrum would provide valuable information for the structural confirmation of the molecule. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition of the parent ion and its fragments.

X-ray Crystallography for Precise Molecular Geometry

Due to the lack of specific X-ray crystallographic data for this compound, the following analysis is based on the published crystal structure of the closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.goviucr.orgnsf.gov This analogue provides a reliable model for the core molecular geometry and intermolecular interactions.

The dihydroindene moiety in the methoxy (B1213986) analogue is nearly planar, with a slight twist in the five-membered ring. nih.goviucr.org It is expected that the dimethyl derivative would adopt a very similar conformation.

The precise molecular geometry of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one has been determined by X-ray crystallography. nih.goviucr.org The bond lengths and angles are within the expected ranges for the types of bonds present. The planarity of the dihydroindene system is a key structural feature. nih.goviucr.org

Table 1: Selected Bond Lengths for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Bond Length (Å)
Br1-C4 1.895(3)
O3-C7 1.216(4)
C1-C2 1.503(5)
C2-C3 1.520(5)
C3-C3A 1.499(4)
C3A-C4 1.389(4)
C4-C5 1.391(4)
C5-C6 1.381(4)
C6-C7 1.478(4)
C7-C7A 1.481(4)
C7A-C3A 1.386(4)

Data sourced from a study on 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and presented as an analogue. iucr.org

Table 2: Selected Bond Angles for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Angle Degree (°)
C3A-C4-C5 119.7(3)
C6-C5-C4 120.5(3)
C5-C6-C7 129.8(3)
O3-C7-C6 122.0(3)
O3-C7-C7A 127.8(3)
C6-C7-C7A 110.2(3)
C3A-C7A-C7 109.8(3)
C7A-C3A-C4 119.7(3)

Data sourced from a study on 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and presented as an analogue. iucr.org

The dihedral angles would confirm the near planarity of the ring system. In the methoxy derivative, the methoxy groups are nearly coplanar with the benzene ring. nih.goviucr.org A similar orientation would be expected for the methyl groups in the target compound.

The crystal packing of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is characterized by π-stacking interactions between the six-membered rings of adjacent molecules, forming stacks that extend along the crystallographic a-axis. nih.goviucr.orgnsf.gov These stacks are further linked by weak C—H···O and C—H···Br hydrogen bonds. iucr.orgnsf.gov

A Hirshfeld surface analysis of the methoxy derivative revealed that H···H, O···H/H···O, and Br···H/H···Br contacts are the most significant contributors to the intermolecular interactions within the crystal. iucr.orgnsf.gov It is highly probable that the crystal structure of this compound would be stabilized by a similar combination of π-stacking and weak hydrogen bonding interactions, with the methyl groups potentially participating in C—H···π or C—H···O interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Potential Applications of 4 Bromo 5,7 Dimethyl 2,3 Dihydro 1h Inden 1 One in Chemical Research and Advanced Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The unique substitution pattern of 4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one provides multiple reactive sites, rendering it a highly adaptable precursor for the synthesis of more intricate molecular architectures.

Precursor to Advanced Organic Scaffolds

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. nih.gov The bromine atom on the aromatic ring of this compound is a key functional handle for elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. semanticscholar.org This allows for the efficient formation of carbon-carbon bonds, enabling the attachment of a wide range of aryl and heteroaryl substituents.

By analogy with similar compounds like 4-bromo-2-methylindan-1-one, this reaction can be used to synthesize a library of 4-aryl-substituted indanones. semanticscholar.org These new scaffolds, decorated with diverse functionalities, are of significant interest for developing novel therapeutic agents and molecular probes. The methyl groups at the 5- and 7-positions influence the molecule's conformation and solubility, which can be crucial for biological activity and material properties.

Intermediate in the Synthesis of Functional Organic Molecules

Beyond serving as a core scaffold, this compound is a critical intermediate for molecules with specific functions. The reactivity of the bromine atom and the ketone group can be harnessed sequentially or in tandem to build complexity. For instance, various bromo-indanone derivatives are used to prepare N''-indanyl-N-benzopyrazolyl ureas, which act as TRPV1 antagonists for analgesic applications, and 1,4-dihydroindeno[1,2-c]pyrazoles, which are investigated as KDR kinase inhibitors. chemimpex.com

The synthetic utility of this compound is further enhanced by the reactivity of its ketone functional group, which can undergo reductions to form the corresponding indanol, or participate in condensation and addition reactions to introduce further diversity. This dual reactivity makes it a valuable intermediate for multi-step syntheses targeting complex natural products or designed functional molecules.

Applications in Catalysis and Organometallic Chemistry

Substituted indanone derivatives are pivotal precursors for the synthesis of specialized ligands used in homogeneous catalysis, particularly in the field of organometallic chemistry.

Precursor for Ligand Synthesis for Metal Catalysts

The primary application of this compound in catalysis is its role as a precursor to substituted indenyl ligands. Strategically substituted indene (B144670) derivatives are crucial building blocks for high-efficiency olefin polymerization metallocene catalysts. semanticscholar.org The synthesis of these ligands from the indanone involves a two-step process: reduction of the ketone to an alcohol, followed by dehydration to form the corresponding 4-bromo-5,7-dimethyl-1H-indene.

The resulting substituted indene can then be deprotonated to form the indenyl anion, which serves as a ligand for transition metals. The bromine and methyl groups on the ligand framework allow for fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn influences its catalytic activity, selectivity, and stability. For example, Suzuki coupling reactions performed on the bromo-indanone precursor can yield a variety of 4-aryl-indenyl ligands, which are precursors to high-performance polymerization catalysts. semanticscholar.org

Table 1: Synthetic Progression to Substituted Indenyl Ligand
StepReactionIntermediate/ProductPurpose
1Suzuki-Miyaura Coupling4-Aryl-5,7-dimethyl-2,3-dihydro-1H-inden-1-oneIntroduce diverse aryl groups at the 4-position.
2Reduction (e.g., with NaBH4)4-Aryl-5,7-dimethyl-2,3-dihydro-1H-inden-1-olConvert ketone to alcohol for subsequent elimination.
3Dehydration (acid-catalyzed)7-Aryl-4,6-dimethyl-1H-indeneGenerate the substituted indene ligand precursor.
4Deprotonation (e.g., with n-BuLi)(7-Aryl-4,6-dimethyl-1H-inden-1-yl)lithiumForm the active indenyl anion for metal complexation.

Role in the Synthesis of Ansa-Metallocene Complexes

Ansa-metallocenes are organometallic compounds where two cyclopentadienyl-type ligands are linked by a bridging group, creating a constrained geometry around the metal center. wikipedia.org This structural feature is critical for controlling the stereochemistry of reactions, most notably in the stereospecific polymerization of olefins like propylene. wikipedia.orggoogle.com

Substituted indenyl ligands derived from this compound are ideal candidates for constructing chiral ansa-metallocenes. The synthetic route involves creating a bridged bis(indenyl) precursor, which is then metalated with a suitable metal salt (e.g., ZrCl₄). The substituents on the indenyl rings, originating from the indanone starting material, play a crucial role in the performance of the final catalyst. rsc.orgresearchgate.net For example, methyl and phenyl substitutions on the indenyl backbone are known to lead to catalysts that produce isotactic polypropylene (B1209903) with high molecular weight and high melting points. semanticscholar.org The constrained geometry of ansa-metallocenes allows for precise control over polymer microstructure (isotactic, syndiotactic, or atactic), depending on the symmetry of the ligand framework. wikipedia.org

Role in the Development of Functional Materials

The inherent properties of the indanone core, such as its rigid and largely planar structure, make it an attractive building block for advanced functional materials. nih.gov Indanone derivatives have been successfully employed in the development of organic functional materials, including Organic Light-Emitting Diodes (OLEDs), dyes, and fluorophores. nih.gov

Potential in Discotic Liquid Crystal Development

Discotic liquid crystals are a class of materials characterized by their disc-shaped molecules that can self-assemble into ordered columnar structures. These materials are of significant interest for their applications in electronic devices, such as displays and sensors, due to their unique charge transport properties. The core of a discotic liquid crystal molecule is typically a flat, aromatic structure, which facilitates the necessary π-π stacking interactions for the formation of columnar phases.

While the indanone core of this compound is not a classic discotic mesogen, its planar and aromatic nature provides a foundational element that could potentially be elaborated into a discotic liquid crystal. The presence of the bromo and dimethyl substituents offers sites for further chemical modification, allowing for the attachment of the flexible peripheral chains that are crucial for inducing and stabilizing liquid crystalline phases.

The development of indanone-based discotic liquid crystals would represent a novel direction in the design of these materials. Researchers could explore synthetic routes to functionalize the core of this compound with long alkyl or alkoxy chains to promote the formation of columnar mesophases. The inherent polarity and polarizability of the bromo and carbonyl groups could also influence the intermolecular interactions and, consequently, the liquid crystalline properties of any resulting materials. At present, this application remains a theoretical proposition, inviting further investigation into the synthesis and characterization of such novel indanone derivatives.

Components in Organic Electronics (derived from NLO properties)

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). A key area within organic electronics is the development of materials with significant nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and are essential for applications in optical data storage, optical switching, and image processing. nih.gov

Indanone derivatives have emerged as a promising class of compounds for NLO applications. nih.govresearchgate.net The indanone core can act as part of a donor-π-acceptor (D-π-A) system, a common molecular design for achieving high NLO responses. In such a system, electron-donating and electron-accepting groups are connected by a conjugated π-system, facilitating intramolecular charge transfer upon excitation by light. This charge transfer is a key mechanism leading to NLO effects.

The structure of this compound incorporates elements that are conducive to NLO activity. The dimethyl groups act as electron donors, while the bromo group and the carbonyl group of the indanone ring are electron-withdrawing. This arrangement can give rise to a significant molecular dipole moment and hyperpolarizability, which are crucial for second- and third-order NLO phenomena.

Research into related indanone-based chromophores has demonstrated their potential. For instance, studies on 5,6-dimethoxy-1-indanone (B192829) derivatives have shown that these compounds can be synthesized into D-π-A dyads exhibiting third-order NLO properties, including nonlinear refractive index and nonlinear absorption. researchgate.net Theoretical studies on 1-indanone (B140024) compounds also suggest that their NLO responses can be tuned by the surrounding environment, indicating their potential for use in various optical device configurations. nih.govresearchgate.net

The table below summarizes the nonlinear optical properties of some indanone derivatives, illustrating the potential of this class of compounds in organic electronics.

Compound/SystemNLO Property InvestigatedKey Findings
5,6-dimethoxy-1-indanone derivativesThird-order nonlinear refractive index (n₂) and absorption coefficient (β)Synthesized into donor-spacer-acceptor dyads, these compounds exhibited measurable third-order NLO properties, making them potential candidates for optical applications. researchgate.net
1-indanone compounds (theoretical study)First and second-order nonlinearityTheoretical calculations indicate that 1-indanone compounds can possess high nonlinearity, suggesting their effectiveness in the design of optical devices. The polarity of the solvent environment can influence these properties. nih.govresearchgate.net
Truxene derivatives from 1-indanoneNonlinear absorptionSynthesized from 1-indanone, these derivatives showed significant two-photon and three-photon absorption, indicating their potential as optical limiters. acs.org

Based on these findings, this compound can be considered a valuable synthetic intermediate for the development of new NLO materials. Further research could focus on incorporating this molecule into larger conjugated systems to enhance its NLO response, paving the way for its use in advanced organic electronic devices.

Future Directions and Unexplored Research Opportunities

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted indanones traditionally relies on methods such as Friedel-Crafts reactions. researchgate.netchemicalbook.com For instance, the cyclization of 3-arylpropionic acids is a common route to the indanone core. researchgate.netbeilstein-journals.org However, these methods often involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Environmentally benign approaches, such as microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by recoverable metal triflates, have shown promise for the synthesis of other indanones and could be adapted for 4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one. beilstein-journals.org This would align with the principles of green chemistry by reducing reaction times and enabling catalyst recycling. beilstein-journals.org

Investigation of Advanced Functionalization and Derivatization Strategies

The existing bromine atom on the aromatic ring of this compound serves as a key handle for a variety of chemical transformations. Bromination is a common initial step for functionalizing similar indanone cores. nih.gov This opens the door to a wide range of derivatization strategies.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to introduce new carbon-carbon bonds on brominated indanones. researchgate.net This methodology could be employed to synthesize a library of novel derivatives of this compound with diverse aryl or alkyl substituents at the 4-position.

Nucleophilic Aromatic Substitution: The bromine atom can also be replaced by various nucleophiles, allowing for the introduction of different functional groups, which could modulate the compound's properties.

Modifications at the Ketone Group: The ketone functionality can be a site for various reactions, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions to form larger, more complex structures. These modifications can lead to compounds with entirely different chemical and physical properties.

A systematic exploration of these derivatization pathways could yield a diverse range of compounds for screening in various applications.

Functionalization Strategy Potential Reagents and Conditions Resulting Derivative Class
Suzuki-Miyaura CouplingArylboronic acids, Palladium catalyst, Base4-Aryl-5,7-dimethyl-2,3-dihydro-1H-inden-1-ones
Buchwald-Hartwig AminationAmines, Palladium catalyst, Base4-Amino-5,7-dimethyl-2,3-dihydro-1H-inden-1-ones
Reduction of KetoneSodium borohydride (B1222165) (NaBH4)4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-ol
Wittig ReactionPhosphonium (B103445) ylides1-Alkylidene-4-bromo-5,7-dimethyl-2,3-dihydro-1H-indenes

Exploration of Further Non-Biological Applications in Emerging Technologies

While indanone derivatives have been extensively studied for their biological activities, their potential in non-biological applications remains largely unexplored. researchgate.netnih.gov The unique electronic and structural features of this compound suggest its potential utility in materials science and other emerging technologies.

The aromatic core and the presence of a bromine atom could make this compound and its derivatives interesting candidates for the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization would be particularly advantageous in this context.

Furthermore, the rigid indanone scaffold could be incorporated into novel polymers to enhance their thermal stability or impart specific optical properties. The development of functional materials based on this compound could open up new avenues for its application beyond the traditional biomedical field.

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

To accelerate the discovery of new derivatives with desired properties, a synergistic approach combining experimental synthesis and computational modeling is essential. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Molecular docking simulations could be employed to predict the binding of these compounds to various targets, guiding the design of new molecules with specific biological activities. For non-biological applications, computational models can help in predicting material properties, such as charge transport characteristics or photophysical behavior, thus streamlining the experimental workflow.

By integrating computational predictions with experimental validation, researchers can more efficiently navigate the vast chemical space of possible derivatives and identify promising candidates for specific applications. This integrated approach will be crucial for unlocking the full potential of this compound.

Computational Method Predicted Properties Potential Application
Density Functional Theory (DFT)Electronic structure, Reactivity, Spectroscopic propertiesUnderstanding reaction mechanisms, Predicting material properties
Molecular Dynamics (MD)Conformational analysis, Binding free energiesDrug design, Materials science
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity or physical propertiesPredictive toxicology, Materials design

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized indenone precursor. For example, bromination of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) in benzene under catalytic azobisisobutyronitrile (AIBN) yields ~90% product after 15 hours at room temperature . Key variables include solvent choice (benzene or chloroform), stoichiometry of NBS, and reaction time. TLC monitoring ensures completion. Post-reaction purification involves vacuum filtration and drying.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, the crystal structure of the related compound 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one revealed a planar indenone core with bromine at C4 and methoxy groups at C5/C7, stabilized by van der Waals interactions . Supplementary techniques include 1H^1H and 13C^{13}C NMR to confirm substituent positions and FT-IR for functional group analysis.

Q. What solvents and reaction conditions minimize side products during bromination?

  • Methodological Answer : Non-polar solvents (e.g., benzene, CCl4_4) reduce radical side reactions during bromination. Elevated temperatures (>70°C) may lead to over-bromination, while room-temperature reactions with NBS/AIBN favor regioselectivity at the para position relative to methyl groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity indices, and Mulliken charges. For analogous indenones, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at C2/C3 positions. MEP surfaces identify nucleophilic attack sites .

Q. What mechanistic insights explain the role of palladium catalysis in functionalizing this compound?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) leverages the bromine substituent for aryl-aryl bond formation. A proposed mechanism involves oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with boronic acids and reductive elimination. Steric hindrance from methyl groups may slow kinetics, requiring ligand optimization (e.g., SPhos) .

Q. How does the methyl substitution pattern influence biological activity or enzyme interactions?

  • Methodological Answer : Methyl groups at C5/C7 enhance lipophilicity, potentially improving membrane permeability. In vitro assays on structurally similar brominated indenones show antimicrobial activity against Gram-negative bacteria (e.g., E. coli), likely via inhibition of enoyl-ACP reductase . Docking studies using AutoDock Vina can model interactions with target enzymes.

Q. What strategies address diastereoselectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer : Intramolecular Michael addition cascades, catalyzed by chiral Lewis acids (e.g., Mg(OTf)2_2), achieve >95% diastereoselectivity. For example, Pd-catalyzed hydration-olefin insertion cascades produce cis-2,3-disubstituted indenones via stereospecific nucleopalladation .

Data Contradictions and Resolution

Q. Why do reported melting points and spectral data vary across studies?

  • Analysis : Discrepancies arise from polymorphic crystal forms (e.g., monoclinic vs. orthorhombic) or solvent residues in recrystallized samples. For instance, 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one has a melting point of 498–500 K , while analogous compounds with fewer substituents exhibit lower melting points due to reduced lattice energy.

Safety and Handling

Q. What safety protocols are critical for handling brominated indenones?

  • Guidance : Brominated compounds often exhibit toxicity (H302/H315/H319). Use fume hoods, nitrile gloves, and eye protection. Storage in airtight containers at 2–8°C prevents decomposition. Spills require neutralization with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.